[(2-{[2-(2-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Researchers exploring neutral endopeptidase inhibitor SAR often face inconsistent solubility and non-specific binding when using non-zwitterionic analogs. This N-phenylglycine amide resolves that with computationally-validated anionic character (predicted LogD -0.79 at pH 7.4) and a defined pKa of 4.10, ensuring >99.9% ionization in standard assay buffers. • Predictable aqueous solubility & minimal non-specific binding • Consistent SAR data vs. unsubstituted N-phenylglycine • Patent-aligned scaffold (US-8877786-B2) for systematic lead optimization. Supplied as a research intermediate with rigorous quality control.

Molecular Formula C19H22N2O4
Molecular Weight 342.4 g/mol
CAS No. 1142204-73-6
Cat. No. B3083720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-{[2-(2-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
CAS1142204-73-6
Molecular FormulaC19H22N2O4
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)CN(CC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C19H22N2O4/c1-25-17-10-6-5-7-15(17)11-12-20-18(22)13-21(14-19(23)24)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,20,22)(H,23,24)
InChIKeyZYUCQCQYYOIREL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1142204-73-6: Sourcing the Substituted Carbamoylmethylamino Acetic Acid Building Block


The compound [(2-{[2-(2-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid (CAS 1142204-73-6) is a synthetic, non-proteinogenic N-phenylglycine derivative. It is classified as a substituted carbamoylmethylamino acetic acid [1]. Characterized by a molecular formula of C19H22N2O4 and a molecular weight of 342.4 g/mol, this building block is supplied for research purposes, such as enzyme inhibition studies and early-stage medicinal chemistry exploration . Its structure integrates a 2-methoxyphenethylamine moiety linked to an N-phenylglycine scaffold via an amide bridge.

Why Generic Phenylglycines Cannot Replicate 1142204-73-6’s Physicochemical Profile


Substitution with a simple N-phenylglycine or general phenethylamine analog is not viable because minor structural variations drastically alter ionization and lipophilicity. The target compound possesses unique, computationally-validated physicochemical properties—specifically a predicted acidic pKa of 4.10 and a LogD (pH 7.4) of -0.79—that define its solubility and permeability envelope [1]. These values are absent in simpler analogs like unsubstituted N-phenylglycine (lacking the amide and methoxyphenethyl groups) or 2-methoxyphenethylamine (lacking the anionic glycine head), meaning their behavior in biological assays will be fundamentally different. This constitutes a critical selection parameter for researchers ensuring consistency in SAR studies or biochemical assays.

Quantitative Evidence for Selecting 1142204-73-6 Over Close Analogs


Lipophilicity and Ionization State Differentiation at Physiological pH

Computationally determined properties show that while the compound is moderately lipophilic (LogP = 2.31), it exists predominantly in an ionized state at physiological pH (LogD 7.4 = -0.79), a profile that balances membrane permeability with aqueous solubility [1]. The unsubstituted reference compound N-phenylglycine has a drastically different profile (LogP ~1.01, strongly polar character), lacking the lipophilic 2-methoxyphenethyl domain required for potential target engagement .

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Acidic Character and Hydrogen Bonding Capacity

The target compound exhibits a calculated acid pKa of 4.10, consistent with its carboxylic acid moiety [1]. This is meaningfully different from esterified or amide-only analogs that would lack an ionizable center. For instance, a close structural relative, N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-N-phenylglycine (CAS 1142204-72-5), though structurally similar, differs in the phenethyl-to-benzyl spacer, which alters molecular shape and electronic distribution .

Receptor Binding Prodrug Design Analytical Chemistry

Patent-Validated Scaffold for Neutral Endopeptidase (NEP) Inhibition

The core 'substituted carbamoylmethylamino acetic acid' scaffold, to which this compound belongs, is explicitly claimed as a pharmacophore for novel Neutral Endopeptidase (NEP) inhibitors in US patent US-8877786-B2 (Novartis) [1]. This provides patent-backed validation for the scaffold's utility in modulating a therapeutically relevant target. By contrast, generic N-phenylglycines or simpler glycine amides not containing this specific substitution pattern lack this protected intellectual property link and validated pharmacophoric hypothesis.

Cardiovascular Research Enzyme Inhibition Neprilysin

Validated Scenarios for Procuring 1142204-73-6


Biochemical Assays Requiring Defined Ionization State

In enzymatic or receptor binding assays conducted at physiological pH 7.4, this compound's anionic character (predicted LogD -0.79) and moderate lipophilicity ensure a specific aqueous solubility and non-specific binding profile. Using non-zwitterionic analogs could lead to erroneous potency readings due to aggregation or non-specific membrane partitioning. The calculated pKa of 4.10 confirms the compound will be >99.9% ionized in standard assay buffers [1].

Structure-Activity Relationship (SAR) Studies on NEP Inhibitors

Based on its alignment with the pharmacophore described in US patent US-8877786-B2, this compound serves as a key procurement candidate for research groups exploring the SAR around neutral endopeptidase inhibitors [2]. Its precise phenethyl spacer and N-phenyl substitution are critical variables that can be systematically varied; starting from this specific intermediate ensures the exploration of chemical space is consistent with known, patent-validated active series.

Chemical Probe for Profiling Non-Proteinogenic Amino Acid Transporters

The compound's structure combines a non-canonical amino acid head group (N-phenylglycine) with a biogenic amine tail (2-methoxyphenethylamine). This unique chimeric architecture makes it a valuable tool for probing amino acid or peptide transporters, where simpler substrates like phenylalanine or phenethylamine would fail to engage the same transporter binding pockets. Its distinct LogP of 2.31 differentiates its passive permeability from more polar amino acid substrates [1].

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